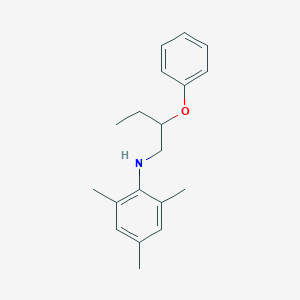

2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline

Description

Properties

IUPAC Name |

2,4,6-trimethyl-N-(2-phenoxybutyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-5-17(21-18-9-7-6-8-10-18)13-20-19-15(3)11-14(2)12-16(19)4/h6-12,17,20H,5,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFHJGOJAJGHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1=C(C=C(C=C1C)C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline involves several steps. One common method starts with the reaction of mesitylene (1,3,5-trimethylbenzene) with mixed acids to form 2,4,6-trimethylaniline. This intermediate is then reacted with 2-phenoxybutyl chloride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: In proteomics research, it is used to study protein interactions and functions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituent on the nitrogen atom significantly influences electronic, steric, and physicochemical properties. Key analogs include:

Physicochemical Properties

- Solubility: The phenoxybutyl chain in the target compound likely enhances solubility in polar organic solvents compared to analogs with rigid aryl groups (e.g., p-tolyl).

- Thermal Stability : Schiff base analogs (e.g., pyridin-2-ylmethylidene) exhibit higher melting points (~150–200°C) due to extended conjugation , whereas alkyl-substituted derivatives (e.g., 3-phenylpropyl) are oils at room temperature .

- Hydrogen Bonding : Pyrrole-containing analogs form strong N–H⋯N hydrogen bonds (e.g., dimerization in crystals) , while alkyl-substituted analogs lack such interactions.

Data Tables

Table 1: Key Spectroscopic Data for Selected Analogs

Biological Activity

2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline is a chemical compound with the molecular formula C19H25NO and a molecular weight of 283.41 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a trimethyl-substituted aniline core with a phenoxybutyl side chain. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H25NO |

| Molecular Weight | 283.41 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in the body. The following mechanisms have been proposed:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways through hydrogen bonding and hydrophobic interactions.

- Receptor Binding : It could potentially bind to cellular receptors, modulating signaling pathways related to cell growth and metabolism.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways:

- Metabolic Pathways : It interacts with enzymes involved in the metabolism of aromatic compounds, potentially affecting the breakdown and utilization of these substrates.

- Cell Signaling : The compound may modulate pathways related to inflammation and apoptosis by influencing the expression of key regulatory proteins .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy was compared to standard antibiotics, showing promising results .

- Cytotoxicity Tests : Research involving cancer cell lines indicated that this compound could induce cytotoxic effects at higher concentrations while promoting cell proliferation at lower doses. These findings suggest a potential dual role in cancer therapy .

- Antioxidant Properties : A study evaluated its ability to reduce oxidative stress in human cell lines. Results showed that it significantly decreased reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent .

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial:

- Toxicity Profile : Acute exposure can lead to skin and eye irritation. Prolonged exposure may result in more severe health effects such as methemoglobinemia .

- Regulatory Status : The compound is classified under hazardous substances due to its toxicological profile; appropriate handling and safety measures are essential during research and application.

Q & A

Q. What are the common synthetic routes for 2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 2,4,6-trimethylaniline (a core precursor) are often functionalized by reacting with alkyl halides or aryloxyalkyl bromides under basic conditions. A related study on 2,4,6-trimethylaniline derivatives utilized Schiff base formation with aldehydes, followed by palladium-catalyzed cross-coupling for structural diversification . Key steps include refluxing in anhydrous solvents (e.g., toluene or THF) and purification via column chromatography.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : - and -NMR confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., N–H stretches at ~3400 cm).

- Crystallography : Single-crystal X-ray diffraction (e.g., using Bruker SMART CCD detectors) reveals bond lengths, angles, and stereochemistry. For instance, a palladium complex with a similar ligand showed a distorted square-planar geometry with Pd–N bond lengths of 2.02–2.05 Å . Data refinement employs SHELX programs, with R values < 0.05 indicating high accuracy .

Q. What safety precautions are recommended for handling this compound?

While direct toxicity data for this compound is limited, its precursor (2,4,6-trimethylaniline) is classified as harmful if swallowed (H302), causes skin irritation (H315), and is fatal if inhaled (H330) . Recommended precautions include:

- Use of PPE (gloves, goggles, respirators).

- Work in a fume hood with adequate ventilation.

- Emergency procedures: Rinse skin with water for 15 minutes if exposed; seek medical attention if ingested .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions modify this compound?

The compound’s aniline moiety can act as a ligand in palladium complexes. For example, Schiff base derivatives of 2,4,6-trimethylaniline form stable Pd(II) complexes with square-planar geometries, enabling catalytic applications in Suzuki-Miyaura coupling . Reaction optimization involves varying solvents (e.g., DMF or acetonitrile), temperatures (80–120°C), and Pd/ligand ratios. Catalytic efficiency is assessed via turnover numbers (TONs) and yields of coupled products (e.g., biaryls) .

Q. What advanced analytical techniques resolve structural isomerism or dynamic processes in derivatives?

High kinetic energy ion mobility spectrometry (HiKE-IMS) distinguishes isomers by mobility differences under varying electric fields. For aniline derivatives, peak separation correlates with substituent positions (e.g., 3- vs. 4-fluoroaniline showed mobility divergences at 40–90 Td) . Computational modeling (DFT) supplements experimental data by predicting isomer stability and charge distribution .

Q. What is the environmental fate of this compound in soil and water systems?

While specific data is lacking, aniline derivatives typically adsorb strongly to organic-rich soils due to hydrophobic interactions. Pumping speed experiments in soil columns show that faster groundwater flow increases vertical migration but reduces biodegradation rates . Remediation strategies include advanced oxidation processes (AOPs) like Fenton’s reagent, which degrade aromatic amines via hydroxyl radical () attack .

Q. How do computational methods aid in understanding its reactivity and electronic properties?

Density functional theory (DFT) calculations predict electronic transitions, HOMO-LUMO gaps, and charge transfer dynamics. For example, crystal structure data (e.g., bond lengths from ) validate computational models. Molecular docking studies can further explore interactions with biological targets or catalytic metal centers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.